Diethyl {[1-(2-aminoethoxy)ethoxy]methyl}phosphonate
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Overview
Description
Diethyl {[1-(2-aminoethoxy)ethoxy]methyl}phosphonate is an organophosphorus compound with a complex structure that includes both amino and phosphonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {[1-(2-aminoethoxy)ethoxy]methyl}phosphonate typically involves the reaction of diethyl phosphite with a suitable aminoethoxyethanol derivative. One common method involves the reaction of diethyl phosphite with 2-(2-aminoethoxy)ethanol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl {[1-(2-aminoethoxy)ethoxy]methyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted aminoethoxyethanol derivatives.
Scientific Research Applications
Diethyl {[1-(2-aminoethoxy)ethoxy]methyl}phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other organophosphorus compounds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating diseases that involve phosphonate metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which diethyl {[1-(2-aminoethoxy)ethoxy]methyl}phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphate metabolism. The amino group can also form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A simpler organophosphorus compound with similar reactivity.
Dimethyl {[1-(2-aminoethoxy)ethoxy]methyl}phosphonate: A closely related compound with methyl groups instead of ethyl groups.
Diethyl {[1-(2-hydroxyethoxy)ethoxy]methyl}phosphonate: A compound with a hydroxyl group instead of an amino group.
Uniqueness
Diethyl {[1-(2-aminoethoxy)ethoxy]methyl}phosphonate is unique due to the presence of both amino and phosphonate functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
61355-45-1 |
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Molecular Formula |
C9H22NO5P |
Molecular Weight |
255.25 g/mol |
IUPAC Name |
2-[1-(diethoxyphosphorylmethoxy)ethoxy]ethanamine |
InChI |
InChI=1S/C9H22NO5P/c1-4-14-16(11,15-5-2)8-13-9(3)12-7-6-10/h9H,4-8,10H2,1-3H3 |
InChI Key |
RNGQIWRXMWSMSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(COC(C)OCCN)OCC |
Origin of Product |
United States |
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